N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide involves a multi-step process, starting typically with the reaction of sulfonyl chloride with primary amines to form the corresponding sulfonamide. This is followed by further functionalization through reactions such as benzylation or alkylation to introduce specific substituents. For instance, Brock A. Stenfors and F. Ngassa (2020) detailed a two-step synthesis leading to N-benzyl-4-methylbenzenesulfonamides, highlighting the potential approach for synthesizing related compounds (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide has been elucidated using techniques such as X-ray diffraction. The structural details reveal important features like bond lengths, angles, and the spatial arrangement of atoms, providing insights into the compound's potential interactions and reactivity. Ceylan et al. (2015) have demonstrated the utility of single-crystal X-ray diffraction in characterizing the crystal structure of a sulfonamide compound, offering a glimpse into the structural analysis that can be applied to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide and its derivatives encompasses a range of reactions, including but not limited to, sulfonation, amidation, and alkylation. These reactions are pivotal in modifying the compound's properties for specific applications. The decomposition and interaction with other chemical entities have been studied to understand its stability and potential as a precursor for more complex molecules. For example, the decomposition of N-hydroxybenzenesulfonamide has been explored, shedding light on its reactivity and the conditions under which it decomposes (Bonner & Ko, 1992).
Scientific Research Applications
Synthesis of Benzonitriles : It is used in the synthesis of various benzonitriles from (hetero)aryl bromides, which are key intermediates in pharmaceuticals (Anbarasan, Neumann, & Beller, 2011).
Studying Intermolecular Interactions : N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a related compound, is used to study intermolecular interactions and strongly bound systems (Karakaya et al., 2015).
Catalyst in Polymerization : It acts as a catalyst for the ring-opening polymerization of e-caprolactone and lactide, producing high molecular weight polycaprolactone and poly (lactic acid) (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).
Molecular Structure and Electronic Properties Studies : This compound is significant in studying molecular structures and electronic properties (Mahmood, Akram, & Lima, 2016).
Synthesis of Metal-Free and Metallophthalocyanine Polymers : It is used in synthesizing these polymers, which have applications in various fields (Bıyıklıoğlu & Kantekin, 2008).
Synthesis of Spirotetrahydropyran Derivatives : It is utilized in the synthesis of these derivatives, highlighting its role in organic synthesis (Reddy, Jalal, & Singarapu, 2014).
Nitrosyl Hydride Source : It serves as a source of nitrosyl hydride (HNO) in research applications (Bonner & Ko, 1992).
Studying Crystal Structures : N-allyl-N-benzyl-4-methylbenzenesulfonamide is useful in studying the crystal structure of 4-methylbenzenesulfonyl chloride (Stenfors & Ngassa, 2020).
Antibacterial and Antifungal Properties : This compound has shown potential antibacterial and antifungal properties, and can bind to CT-DNA through an intercalation mechanism (Kharwar & Dixit, 2021).
Anticancer Activity : Its complexes have anticancer activity and can cleave DNA, causing cell death primarily through DNA damage (González-Álvarez et al., 2013).
HIV-1 Infection Prevention : It can be used as a targeting preparation in preventing human HIV-1 infection (Cheng De-ju, 2015).
Antioxidant Activity : Compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide exhibit antioxidant activity and are used in theoretical calculations for predicting free energy (Peiming, Shahab, Yan, & Labanava, 2022).
Chemical Biology Applications : N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) is a new compound with potential applications in chemical biology (Murthy et al., 2018).
Antibacterial and Lipoxygenase Inhibition Studies : Certain derivatives have shown inhibitory activity against various bacterial strains and lipoxygenase (Abbasi et al., 2017).
Crystalline Structure Analysis : Its ability to form a three-dimensional supramolecular structure through intramolecular and weak interactions is significant in crystalline structure analysis (Mague, Abdel-Aziz, El-Azab, & El-Sherbeny, 2014).
Structural Importance in Organic Chemistry : Its structural importance in organic chemistry is highlighted in various studies (Nikonov et al., 2019).
Hydrogen-Bonding Patterns Analysis : N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives are studied for their conformations and hydrogen-bonding patterns (Purandara, Foro, & Gowda, 2018).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTWXTZDDNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365476 | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
CAS RN |
14316-14-4 | |
Record name | N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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